Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol. It is characterized by a hydroxy group and an ester functional group, making it a member of the class of compounds known as esters. The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. The systematic IUPAC name confirms its structure, and it can be represented by various identifiers, including its InChI and SMILES notations, which are useful in computational chemistry and database searches .
These reactions highlight its versatility as a reagent in organic synthesis.
The synthesis of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate can be achieved through several methods:
This method allows for a relatively straightforward synthesis pathway while maintaining high yields.
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate finds applications across various fields:
Interaction studies involving methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate are essential for understanding its pharmacokinetics and dynamics. Research typically focuses on:
These studies are crucial for advancing this compound's development in therapeutic applications.
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Methyl 2-hydroxy-2-phenylacetate | 4358-87-6 | 1.00 | Lacks trifluoromethyl group |
(R)-Methyl 2-hydroxy-3-phenylpropanoate | 27000-00-6 | 0.87 | Different alkyl chain |
(S)-Methyl 2-hydroxy-2-phenylacetate | 21210-43-5 | 1.00 | Enantiomeric variation |
(R)-Benzyl 2-hydroxy-2-phenylacetate | 97415-09-3 | 0.94 | Contains benzyl instead of methyl |
Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | 19833-96-6 | 0.88 | Cyclopentyl substitution |
The presence of the trifluoromethyl group distinguishes methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate from other similar compounds, potentially enhancing its biological activity and stability compared to those without this feature.